
GI254023X
Übersicht
Beschreibung
Diese Verbindung weist eine über 100-fach höhere Potenz gegenüber ADAM10 im Vergleich zu ADAM17 auf . Sie wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Hemmung von Metalloproteasen und ihre Rolle in verschiedenen biologischen Prozessen zu untersuchen.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von GI 254023X erfolgt in mehreren Schritten, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte umfassen:
- Bildung der Kernpentanamidstruktur.
- Einführung der Hydroxyformamidogruppe.
- Addition der Dimethylpropylgruppe.
- Schlussreinigung zur Erreichung einer Reinheit von ≥98% .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für GI 254023X nicht allgemein dokumentiert sind, wird die Verbindung typischerweise in Forschungslaboren unter kontrollierten Bedingungen synthetisiert, um eine hohe Reinheit und Konsistenz zu gewährleisten. Das Verfahren beinhaltet Standardtechniken der organischen Synthese, einschließlich der Verwendung von Schutzgruppen, selektiven Reaktionen und chromatographischer Reinigung.
Analyse Chemischer Reaktionen
Arten von Reaktionen
GI 254023X unterliegt hauptsächlich:
Substitutionsreaktionen: Einführung verschiedener funktioneller Gruppen.
Hydrolyse: Abbau der Verbindung unter sauren oder basischen Bedingungen.
Oxidation und Reduktion: Modifikationen der funktionellen Gruppen zur Untersuchung verschiedener biologischer Aktivitäten.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Verwendung von Alkylhalogeniden und Nukleophilen unter milden Bedingungen.
Hydrolyse: Saure oder basische Bedingungen, typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid.
Oxidation und Reduktion: Verwendung von Oxidationsmitteln wie Kaliumpermanganat und Reduktionsmitteln wie Natriumborhydrid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der Kernpentanamidstruktur, die zur Untersuchung der Struktur-Aktivitäts-Beziehung der Verbindung verwendet werden.
Wissenschaftliche Forschungsanwendungen
GI 254023X hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Untersuchung der Hemmung von Metalloproteasen und ihrer Rolle in der Katalyse.
Industrie: Entwicklung neuer Inhibitoren für Metalloproteasen und andere Enzyme, die an industriellen Prozessen beteiligt sind.
Wirkmechanismus
GI 254023X übt seine Wirkungen aus, indem es die Aktivität der Metalloprotease ADAM10 selektiv hemmt. Die Verbindung bindet an die aktive Stelle von ADAM10 und verhindert so, dass es seine Substrate spaltet. Diese Hemmung blockiert die Freisetzung verschiedener Signalmoleküle wie des Interleukin-6-Rezeptors, CX3CL1 und CXCL16, die an entzündlichen und Immunreaktionen beteiligt sind . Die Hemmung von ADAM10 beeinflusst auch das neuronale Wachstum und die Zellanhaftungsprozesse .
Wissenschaftliche Forschungsanwendungen
Neuroprotection in Traumatic Brain Injury
One significant application of GI254023X is its use in models of traumatic brain injury (TBI). In studies involving controlled cortical impact (CCI) models, treatment with this compound has been shown to reduce brain tissue loss and axonal injury while attenuating pro-inflammatory gene expression . This suggests that inhibiting ADAM10 may provide neuroprotective benefits during acute brain injury phases.
Study | Model | Dosage | Findings |
---|---|---|---|
CCI | 100 mg/kg | Reduced brain lesions and axonal injury; attenuated pro-inflammatory markers |
Cancer Research
This compound has also been investigated for its role in cancer biology. In pancreatic cancer models, inhibition of ADAM10 with this compound prevented the generation of soluble amyloid precursor protein alpha (sAPPα), which is associated with enhanced cell survival and anchorage-independent growth . This highlights the potential of this compound as an adjunct therapy to traditional chemotherapeutics like gemcitabine.
Study | Cancer Type | Effect on Cell Growth | Combination Treatment |
---|---|---|---|
Pancreatic | Inhibited sAPPα generation; reduced cell survival | Enhanced effect with gemcitabine |
Role in Breast Cancer
In breast cancer studies, high levels of ADAM10 expression have been linked to poor treatment outcomes. Treatment with this compound has shown promise in reducing cell invasion and proliferation in breast cancer cell lines . This suggests that targeting ADAM10 may improve therapeutic responses in patients with high ADAM10 expression.
Developmental Biology
This compound has been utilized to study the role of ADAM10 in embryonic development. In experiments involving mouse embryos, inhibition of ADAM10 at critical stages led to impaired blastocyst development, indicating its essential role in early developmental processes . This provides insights into how metalloproteinases influence embryogenesis and maternal-fetal interactions.
Implications for Therapeutic Development
The selective inhibition of ADAM10 by this compound positions it as a promising candidate for therapeutic development across various diseases characterized by dysregulated metalloproteinase activity. Its ability to modulate inflammatory responses and cellular behaviors makes it a potential target for conditions such as:
- Neurodegenerative diseases : By protecting neuronal integrity during injury.
- Cancer : By inhibiting tumor growth and metastasis.
- Inflammatory disorders : By reducing pro-inflammatory cytokine production.
Wirkmechanismus
GI 254023X exerts its effects by selectively inhibiting the activity of ADAM10 metalloprotease. The compound binds to the active site of ADAM10, preventing it from cleaving its substrates. This inhibition blocks the release of various signaling molecules, such as interleukin-6 receptor, CX3CL1, and CXCL16, which are involved in inflammatory and immune responses . The inhibition of ADAM10 also affects neuronal outgrowth and cell adhesion processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GI 4023: Ein weiterer selektiver ADAM10-Inhibitor mit ähnlicher Potenz.
SRI028594: Eine Verbindung mit vergleichbarer inhibitorischer Aktivität gegen ADAM10.
Einzigartigkeit
GI 254023X ist einzigartig aufgrund seiner hohen Selektivität für ADAM10 gegenüber ADAM17, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von ADAM10 in verschiedenen biologischen Prozessen macht. Seine Fähigkeit, ADAM10-vermittelte Spaltungsereignisse mit hoher Potenz zu hemmen, unterscheidet es von anderen Metalloprotease-Inhibitoren .
Biologische Aktivität
GI254023X is a selective inhibitor of the ADAM10 metalloprotease, known for its significant role in various biological processes, including cell signaling, inflammation, and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in therapeutic contexts.
- Chemical Name : (2R)-N-[(1S)-2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]-2-[(1S)-1-(N-hydroxyformamido)ethyl]-5-phenylpentanamide
- Purity : ≥98%
- Potency : Over 100-fold higher potency at ADAM10 compared to ADAM17, with an IC50 of approximately 5.3 nM for ADAM10 and 541 nM for ADAM17 .
This compound functions primarily as a metalloprotease inhibitor, selectively targeting ADAM10. It exhibits the following mechanisms:
- Inhibition of Shedding : The compound blocks the constitutive release of various substrates such as IL-6R, CX3CL1, and CXCL16 in cell-based cleavage experiments. This inhibition extends to preventing E-cadherin cleavage in epithelial cells (A549) and inhibiting neuronal outgrowth mediated by ADAM10 .
- Selective Substrate Interaction : Research indicates that the selectivity of this compound may be attributed to differential glycosylation of substrates, allowing for targeted inhibition without affecting other metalloproteases significantly .
In Vitro Studies
Several studies have highlighted the biological activity of this compound in vitro:
Case Studies
- Staphylococcus aureus Infection : In a murine model, systemic treatment with this compound (200 mg/kg/day for five days) demonstrated reduced dermonecrotic lesions and abscess sizes compared to controls. This study underscores the role of ADAM10 in mediating epithelial barrier injury during infections .
- Acute T-Lymphoblastic Leukemia : A study investigated the effects of this compound on Jurkat cells (a model for acute T-lymphoblastic leukemia). Results indicated that treatment led to decreased proliferation and increased apoptosis rates, suggesting potential therapeutic applications in hematological malignancies .
Pharmacokinetics and Clinical Implications
Pharmacokinetic studies have shown that this compound can achieve effective concentrations in serum and tissues, supporting its utility as both an in vitro and potentially in vivo probe for ADAM10 activity. The compound's ability to inhibit critical shedding events positions it as a candidate for therapeutic interventions in diseases characterized by dysregulated ADAM10 activity, such as cancer and inflammatory disorders .
Q & A
Basic Research Questions
Q. What is the primary molecular mechanism of GI254023X, and how does it influence experimental outcomes in cellular models?
this compound is a selective ADAM10 inhibitor, modulating proteolytic shedding of transmembrane proteins like NOTCH and EGFR. Its mechanism involves binding to ADAM10’s active site, inhibiting substrate cleavage, which alters downstream signaling pathways (e.g., MAPK/ERK) . To validate this, researchers should employ techniques such as Western blotting (to detect cleaved substrates) and enzymatic activity assays (e.g., fluorogenic ADAM10 substrates) .
Q. Which experimental models are most suitable for studying this compound’s effects on tumor progression?
Preclinical studies often use murine models (e.g., Nf1OPG mice for optic pathway gliomas) and human cell lines (e.g., AB12 and PM27 mesothelioma cells). These models allow assessment of proliferation, migration, and invasion via assays like wound healing, transwell migration, and 3D spheroid formation . Ensure consistency by replicating experiments across multiple cell lines and in vivo systems to account for biological variability.
Q. What are the standard protocols for dosing this compound in vitro and in vivo?
In vitro: Typical concentrations range from 1–10 µM, with exposure times of 24–72 hours, depending on the assay (e.g., 48 hours for wound healing in AB12 cells) . In vivo: Dosages vary by model; for Nf1OPG mice, intraperitoneal injections of 10 mg/kg twice weekly for 4–8 weeks are used . Include vehicle controls and monitor toxicity via body weight and organ histology.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects across studies (e.g., increased proliferation in AB12 cells vs. tumor suppression in Nf1OPG mice)?
Contradictions may arise from context-dependent ADAM10 roles. In AB12 cells, this compound may indirectly activate compensatory pathways (e.g., integrin signaling), while in Nf1OPG models, it suppresses oncogenic ADAM10 substrates like NOTCH1. To address this:
- Perform multi-omics profiling (transcriptomics/proteomics) to identify pathway crosstalk.
- Compare dose-response curves across models to identify threshold effects .
- Use conditional ADAM10 knockout models to isolate this compound’s specificity .
Q. What methodological strategies optimize this compound’s therapeutic efficacy in combination therapies?
Synergy studies require systematic approaches:
- Screening: Use high-throughput combinatorial drug libraries (e.g., this compound + EGFR inhibitors).
- Validation: Assess synergy via Chou-Talalay plots or Bliss independence models.
- Mechanistic follow-up: Evaluate combined effects on downstream targets (e.g., phospho-ERK/STAT3) using phospho-specific antibodies .
Q. How can researchers address translational challenges when moving this compound from preclinical models to clinical trials?
Key considerations include:
- Pharmacokinetics: Conduct bioavailability studies using LC-MS/MS to quantify plasma/tissue concentrations.
- Biomarker development: Identify surrogate markers (e.g., soluble ADAM10 substrates in serum) to monitor target engagement .
- Toxicity profiling: Use organoid models to predict off-target effects in human tissues .
Methodological and Data Analysis Questions
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression: Fit dose-response data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- ANOVA with post-hoc tests: Compare multiple treatment groups (e.g., Tukey’s HSD for migration assay data) .
- Time-series analysis: Use mixed-effects models for longitudinal in vivo studies .
Q. How should researchers validate this compound’s specificity for ADAM10 in complex biological systems?
- Genetic validation: CRISPR/Cas9-mediated ADAM10 knockout followed by rescue experiments.
- Proteomic profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify substrate cleavage changes.
- Off-target screening: Kinase inhibition panels or thermal shift assays .
Q. What strategies ensure reproducibility when studying this compound in heterogeneous tumor models?
- Standardize assays: Adopt MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data.
- Batch controls: Include inter-experiment controls (e.g., reference cell lines) to normalize technical variability.
- Data sharing: Publish raw datasets (e.g., proteomics on PRIDE Archive) and detailed protocols .
Q. Ethical and Translational Considerations
Q. What ethical guidelines apply to preclinical studies using this compound in animal models?
Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including:
Eigenschaften
IUPAC Name |
(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-15(24(28)14-25)17(13-9-12-16-10-7-6-8-11-16)19(26)23-18(20(27)22-5)21(2,3)4/h6-8,10-11,14-15,17-18,28H,9,12-13H2,1-5H3,(H,22,27)(H,23,26)/t15-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVMTHKJUAOZJP-CGTJXYLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)C(=O)NC(C(=O)NC)C(C)(C)C)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)N[C@H](C(=O)NC)C(C)(C)C)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433275 | |
Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260264-93-5 | |
Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.